3'-O-Methylcatechin

Description

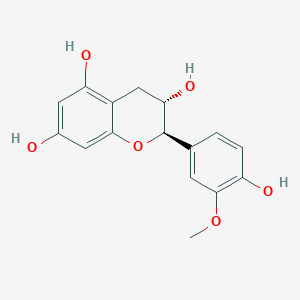

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHJXXLBWQXMRO-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559036 | |

| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60383-97-3 | |

| Record name | (2R,3S)-2-(4-Hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Chemoecological Relevance of 3 O Methylcatechin

Natural Sources and Plant Taxonomy Bearing 3'-O-Methylcatechin

This compound, a methylated form of the flavan-3-ol (B1228485) catechin (B1668976), is a naturally occurring phenolic compound found in a variety of plant species. nih.govbiosynth.com It is considered a plant metabolite, often co-occurring with its parent compound, (+)-catechin. ebi.ac.uk

Research has identified the presence of this compound in several plant families and genera. Notable examples include:

Pinaceae: This family of conifers includes species such as Scots Pine (Pinus sylvestris) and Norway Spruce (Picea abies), both of which have been reported to contain this compound. nih.govnp-mrd.org

Ginkgoaceae: The species Ginkgo biloba is another confirmed source of this compound. np-mrd.org

Lauraceae: this compound has been isolated from Machilus wangchiana. ebi.ac.uk

Fabaceae: While not directly identifying this compound, studies on Acacia catechu have isolated related methylated catechins, suggesting potential presence within this genus. medchemexpress.com

Poaceae: Sorghum bran has been shown to contain procyanidins which, upon consumption, lead to the urinary excretion of this compound, indicating its formation from precursor compounds in the plant. ebi.ac.uk

Table 1: Plant Species Containing this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Pinaceae | Pinus | sylvestris | Scots Pine |

| Pinaceae | Picea | abies | Norway Spruce |

| Ginkgoaceae | Ginkgo | biloba | Ginkgo |

| Lauraceae | Machilus | wangchiana | N/A |

| Poaceae | Sorghum | bicolor | Sorghum |

| N/A | Tanacetum | falconeri | N/A |

| N/A | Camellia | sinensis | Tea |

| Vitaceae | Vitis | vinifera | Grape |

The distribution of this compound within a plant is not uniform and varies by species and organ.

In Picea abies, it has been found in the bark. ebi.ac.uk Specifically, it was isolated from the root bark. ebi.ac.uk

In Machilus wangchiana, the compound was identified in the roots. ebi.ac.uk

In Acacia catechu, related methylated catechins are found in the wood. medchemexpress.com

Polyphenols, the class of compounds to which this compound belongs, generally accumulate in the outer and aerial tissues of plants, such as the skin and leaves, as their production is stimulated by light. ulisboa.pt

Studies on grape seed polyphenol extract have shown that this compound is a circulating metabolite after ingestion, suggesting the precursor compounds are present in the seeds. nih.gov Tea leaves are also a source of related methylated catechins. biosynth.commedchemexpress.com

Quantitative and Qualitative Distribution Across Diverse Plant Species

The amount of this compound and its related compounds can vary significantly between different plant species and even within the same plant due to various factors.

A study on sorghum bran demonstrated a dose-dependent increase in the urinary excretion of this compound in weanling pigs, with levels ranging from 0 to 9.5 nmol/day. ebi.ac.uk This indicates that the concentration of its precursors in sorghum can influence the amount of the metabolite formed. ebi.ac.uk In the same study, serum concentrations of this compound also increased with the dose of sorghum bran, reaching up to 14 nM. ebi.ac.uk

Another study on Tanacetum falconeri identified 4'-O-Methylcatechin, a positional isomer of this compound, through UHPLC-MS analysis, highlighting the presence of different methylated forms of catechin within the same plant. nih.gov The process of methylation of catechin can produce both 3'- and 4'-O-methyl-catechin isomers, with the ratio varying depending on the reaction conditions. acs.org For instance, one chemical synthesis resulted in a 3:7 ratio of 3'- to 4'-O-methyl-catechin. acs.org

Chemoecological Roles of this compound in Plant Interactions

As secondary metabolites, polyphenols like this compound play crucial roles in how plants interact with their environment. ulisboa.pt These roles primarily involve defense against herbivores and pathogens, as well as interactions with other plants. ulisboa.ptmdpi.com

Plants have developed a range of chemical defenses to deter herbivores and inhibit pathogen growth. numberanalytics.comlibretexts.org Phenolic compounds are a key component of these defenses. numberanalytics.com They can act as a first line of defense, present as pre-formed barriers, or be induced in response to an attack. mdpi.comnumberanalytics.com

The mechanisms of these chemical defenses are varied and can include:

Direct toxicity or repellency: Many secondary metabolites are toxic or have repellent tastes or odors that discourage consumption by herbivores. libretexts.org

Antimicrobial activity: Phenolic compounds are known for their ability to inhibit the growth of or directly kill pathogens. numberanalytics.com

Induction of further defense responses: Upon attack, plants can release compounds that signal the activation of systemic defense mechanisms throughout the plant. mdpi.comfrontiersin.org

Allelopathy refers to the biochemical interactions between plants, where one plant releases chemicals that affect the growth and development of another. jircas.go.jpagr.hr These allelochemicals can be released through various means, including from roots and decaying plant material. jircas.go.jp

Phenolic compounds are one of the major classes of chemicals involved in allelopathy. jircas.go.jp They have been shown to inhibit seed germination and seedling growth of competing plant species. mdpi.com For example, studies on Delonix regia and various bamboo species have identified phenolic acids as the responsible allelopathic agents that suppress understory vegetation. jircas.go.jp

Although research specifically targeting the allelopathic effects of this compound is scarce, the involvement of its parent compound, catechin, in allelopathic interactions has been a subject of study. However, the role of (-)-catechin (B126292) as a primary phytotoxin in the invasive success of Centaurea stoebe has been contested, with some studies finding soil concentrations to be too low to cause significant growth inhibition. nih.gov This highlights the complexity of proving the direct role of a single compound in allelopathy in a natural soil environment. nih.gov Given its structural similarity to other known allelochemicals, this compound may contribute to the allelopathic potential of the plants that produce it.

Potential Role in Pollinator Attraction and Co-evolutionary Dynamics

The interaction between plants and pollinators is a cornerstone of terrestrial ecology, often mediated by a complex language of chemical signals. Plants have evolved to produce a diverse array of floral traits, including specific colors, shapes, and, crucially, chemical cues to attract effective pollinators and ensure reproductive success. embrapa.br These chemical signals are primarily found in floral scents and nectar, creating a unique signature that can guide animal behavior. embrapa.brmpg.de

Floral scents are typically complex mixtures of volatile organic compounds (VOCs) that can guide pollinators to a flower from a distance. mpg.de The composition of these blends is highly variable among plant species, a trait thought to be the result of selection for attracting specific pollinators, creating "private channels" of communication. mpg.de Upon reaching the flower, the chemical composition of nectar and pollen provides further cues. Nectar, primarily an energy reward of sugars (sucrose, glucose, and fructose), also contains other constituents like amino acids and secondary metabolites. researchgate.netmdpi.com These secondary compounds, which can include phenolics and alkaloids, may play a role in deterring nectar robbers or modulating the feeding behavior of legitimate pollinators to encourage movement between different plants, thereby optimizing cross-pollination. mpg.de For instance, studies on wild tobacco have shown that while volatile attractants in the scent draw in pollinators, bitter-tasting nicotine (B1678760) in the nectar encourages shorter, more frequent visits, enhancing pollen transfer between individual plants. mpg.de

This compound belongs to the flavonoid subclass of phenolic compounds. hmdb.ca Flavonoids are well-known for their roles in plants, particularly as pigments in flowers that provide visual cues to pollinators and as antioxidants. While the broader class of phenolic compounds is involved in plant defense and signaling, the specific function of this compound in the context of pollinator attraction has not been a significant focus of published research. hmdb.caresearchgate.net Literature on the compound has primarily concentrated on its role as a metabolite of catechin in animals and humans following the consumption of polyphenol-rich foods. ebi.ac.uk

The potential for any given plant compound to influence pollinator behavior depends on whether it is present in tissues and secretions relevant to pollination (e.g., petals, nectar, pollen) and if it can be detected and acted upon by a pollinator. While this compound has been identified in the bark and roots of certain plant species, its presence in floral nectar or its volatility as a scent component remains largely uncharacterized in existing research. ebi.ac.uk Therefore, while the chemical ecology of pollination is a rich field, a direct, evidence-based role for this compound in attracting pollinators or driving co-evolutionary dynamics is not established in the current scientific literature. Future chemoecological studies would be required to determine if it acts as a volatile attractant, a nectar constituent influencing taste, or has any other function in the intricate relationship between plants and their pollinators.

Data Tables

Table 1: Summary of Research Findings on this compound and Pollination

| Research Area | Findings | Citation |

|---|---|---|

| Pollinator Attraction | General phytochemicals, including phenols, are cited as being involved in pollinator attraction, but no studies directly link this compound to this role. | researchgate.net |

| Floral Chemistry | The chemical composition of floral nectar and scents is critical for attracting pollinators and mediating their behavior. Key components include sugars, amino acids, and secondary metabolites like alkaloids and phenolics. | researchgate.netmdpi.commpg.de |

| Co-evolutionary Dynamics | The unique chemical blends in flowers are thought to have co-evolved with specific pollinators to ensure reproductive fidelity. | mpg.de |

| This compound Research Focus | Scientific literature on this compound has focused on it as a plant metabolite and a metabolite in animals/humans after catechin consumption. Its ecological role in pollination is not documented. | hmdb.caebi.ac.uknih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Catechin |

| Nicotine |

| Sucrose |

| Glucose |

Biosynthesis and Enzymatic Pathways of 3 O Methylcatechin

Precursor Compounds and Integration within the General Phenylpropanoid Pathway

The biosynthesis of 3'-O-Methylcatechin begins with the general phenylpropanoid pathway, a central route in plants for the synthesis of a wide array of secondary metabolites. The ultimate precursor for the carbon skeleton of flavonoids, including catechins, is the amino acid L-phenylalanine. wikipedia.org

The pathway is initiated by the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation at the para position by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. researchgate.netresearchgate.net

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) synthase (CHS) , which facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. wikipedia.orgresearchgate.net This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce the flavanone (B1672756), naringenin. researchgate.net Naringenin serves as a crucial branch-point intermediate for the synthesis of various classes of flavonoids.

Identification and Characterization of Key Enzymes in Catechin (B1668976) Methylation

The conversion of the flavanone skeleton to the flavan-3-ol (B1228485) structure of catechin and its subsequent methylation involves a series of enzymatic reactions catalyzed by specific enzymes.

Catechin O-Methyltransferases (OMTs) Catalyzing 3'-O-Methylation

The final step in the formation of this compound is the methylation of the 3'-hydroxyl group of (+)-catechin. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, with Catechol-O-methyltransferase (COMT) being a key enzyme identified in this process. researchgate.netwikipedia.org

Catechol-O-methyltransferases catalyze the transfer of a methyl group from the donor molecule SAM to a catechol substrate. wikipedia.org While specific kinetic data for the 3'-O-methylation of (+)-catechin is not extensively documented, studies on related catechins provide insight into the enzymatic properties. For instance, human placental cytosolic COMT has been shown to O-methylate (-)-epicatechin (B1671481), a stereoisomer of (+)-catechin. researchgate.net

The enzymatic reaction follows Michaelis-Menten kinetics. For (-)-epicatechin, the reported Km and Vmax values range from 2.2 to 8.2 µM and 132 to 495 pmol/mg of protein/min, respectively. researchgate.net The substrate specificity of COMTs is generally broad for compounds containing a catechol structure. wikipedia.org However, the efficiency of methylation can be influenced by the specific stereochemistry and substitutions on the flavonoid skeleton.

Table 1: Kinetic Parameters of Human Placental COMT for Catechin Methylation

| Substrate | Km (µM) | Vmax (pmol/mg protein/min) |

|---|---|---|

| (-)-Epicatechin | 2.2 - 8.2 | 132 - 495 |

| (-)-Epigallocatechin (B1671488) | 3.9 - 6.7 | 152 - 310 |

Data sourced from a study on human placental catechol-O-methyltransferase. researchgate.net

The expression of genes encoding O-methyltransferases is subject to complex regulatory mechanisms. In humans, the COMT gene contains several functional polymorphisms that can affect enzyme activity. nih.gov A well-studied single-nucleotide polymorphism (SNP) results in a valine to methionine substitution at codon 158 (Val158Met), leading to a significant decrease in enzymatic activity in individuals homozygous for the Met allele. wikipedia.orgnih.gov The expression of COMT can also be influenced by environmental stimuli and developmental stages. nih.govresearchgate.net

In plants, the expression of genes involved in the entire catechin biosynthetic pathway, including those potentially encoding for OMTs, is regulated by various environmental factors such as light intensity and temperature. nih.gov This regulation allows plants to modulate the production of these compounds in response to their surroundings.

Upstream and Downstream Enzymatic Steps in the Catechin Biosynthetic Cascade

The biosynthesis of the immediate precursor to this compound, which is (+)-catechin, involves a series of enzymatic steps starting from the flavanone naringenin.

Upstream Enzymatic Steps:

Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin at the 3-position of the C-ring to form dihydrokaempferol. researchgate.net

Flavonoid 3'-hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to yield dihydroquercetin. researchgate.net

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin (B1674801). nih.gov

Leucoanthocyanidin reductase (LAR): The final step in (+)-catechin biosynthesis is the reduction of leucocyanidin by LAR. nih.govresearchgate.net

Downstream Enzymatic Steps:

Following its synthesis, this compound can undergo further metabolic transformations. The primary downstream modifications are conjugation reactions, including glucuronidation and sulfation, which are common metabolic fates for catechins and their methylated derivatives in mammals. nih.govresearchgate.net These reactions increase the water solubility of the compound, facilitating its excretion. In the gastrointestinal tract, microbial metabolism can also lead to the degradation of this compound. scilit.com

Subcellular Localization of Biosynthetic Enzymes

While the primary site of biosynthesis is the cytoplasm, some enzymes of the flavonoid pathway have also been detected in other cellular compartments, including the nucleus and the tonoplast (the vacuolar membrane). researchgate.netnih.gov The final products, including catechins, are often transported and stored in the vacuole. researchgate.net

Table 2: Summary of Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Localization (Putative) |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → Cinnamic acid | Cytoplasm |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Endoplasmic Reticulum |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Cytoplasm/ER |

| Chalcone synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin chalcone | Cytoplasm |

| Chalcone isomerase | CHI | Naringenin chalcone → Naringenin | Cytoplasm |

| Flavanone 3-hydroxylase | F3H | Naringenin → Dihydrokaempferol | Cytoplasm |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol → Dihydroquercetin | Endoplasmic Reticulum |

| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin → Leucocyanidin | Cytoplasm |

| Leucoanthocyanidin reductase | LAR | Leucocyanidin → (+)-Catechin | Cytoplasm |

| Catechol-O-methyltransferase | COMT | (+)-Catechin → this compound | Cytoplasm |

Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of this compound, a methylated derivative of catechin, is intricately regulated by a combination of environmental cues, developmental stages, and tissue-specific factors within the plant. This regulation primarily occurs at the genetic level, controlling the expression of enzymes in the flavonoid biosynthetic pathway, including the crucial O-methyltransferases (OMTs) that catalyze the final methylation step.

Environmental and Stress-Induced Regulation of Biosynthetic Genes

The production of catechins, the direct precursors to this compound, is highly responsive to environmental conditions. sci.news Various abiotic stresses and external factors can modulate the expression of genes involved in the flavonoid pathway, thereby influencing the availability of substrate for methylation.

Key environmental factors include:

Light: Light is a primary stimulus for flavonoid biosynthesis. nih.gov Studies on the tea plant (Camellia sinensis) have shown that light intensity affects the transcription of GOLDEN2-LIKE (CsGLK) genes, which in turn regulate other transcription factors like CsMYB5b that are directly involved in catechin synthesis. nih.govoup.com This suggests that light conditions can directly impact the upstream production of catechin, the substrate for this compound.

Temperature and Rainfall: Meteorological factors play a significant role in regulating catechin accumulation. Research has identified rainfall, average temperature, and effective accumulated temperature as key drivers that influence the expression of catechin biosynthetic genes such as chalcone synthase (CsCHS1) and anthocyanidin reductase (CsANR). nih.gov Extreme temperature conditions, in particular, have a notable effect on the synthesis of non-esterified catechins. nih.gov

Nutrient Availability: Nutrient stress, such as phosphate (B84403) deficiency, can trigger an increase in catechin production. In tea plants, phosphate scarcity activates key transcription factors (CsPHR1 and CsPHR2), which enhance the expression of genes pivotal for catechin biosynthesis. sci.news

Furthermore, plants can respond to environmental stress through epigenetic modifications like DNA methylation. nih.govnih.gov These changes can alter gene expression patterns in response to stresses such as drought, salinity, and temperature fluctuations, providing a mechanism for longer-term adaptation. nih.govmdpi.com It is plausible that such epigenetic regulation also extends to the O-methyltransferase genes responsible for converting catechin into this compound, allowing the plant to modify its secondary metabolite profile in response to environmental challenges.

Table 1: Environmental Factors and Their Effect on Catechin Biosynthetic Genes

| Environmental Factor | Affected Genes/Transcription Factors | Observed Effect | Plant Species Studied |

|---|---|---|---|

| Light Intensity | CsGLK1, CsGLK2, CsMYB5b | Enhances transcription, leading to increased catechin biosynthesis. nih.gov | Camellia sinensis (Tea) |

| Temperature & Rainfall | CsCHS1, CsANR, CsSCPL | Regulates gene expression, influencing overall catechin accumulation. nih.gov | Camellia sinensis (Tea) |

| Phosphate Deficiency | CsPHR1, CsPHR2, CsANR1, CsMYB5c | Activates transcription factors, boosting catechin production. sci.news | Camellia sinensis (Tea) |

| UV-B Radiation | Flavonoid pathway genes | Stimulates flavonoid biosynthesis as a protective response. nih.gov | Euphorbia lathyris |

| Salt and Heat Stress | F3H, FLS, UFGT | Induces expression of flavonoid genes, enhancing kaempferol (B1673270) and quercetin (B1663063) accumulation. frontiersin.org | Various |

Developmental Regulation and Tissue Specificity of this compound Production

The biosynthesis of this compound is not uniform throughout the plant; it is subject to strict developmental and spatial control. The expression of catechin synthetic genes and the subsequent accumulation of their products are often confined to specific tissues and developmental stages where these compounds are most needed, for instance, for defense or UV protection.

In Camellia sinensis, the concentration of catechins and the transcript levels of key biosynthetic genes, including chalcone synthase (CHS) and anthocyanidin reductase (ANR), are significantly higher in young, developing leaves and shoots compared to older, mature leaves. nih.govresearchgate.net This indicates that the machinery for producing the catechin precursor is most active during periods of rapid growth.

The production of methylated catechins follows a similar pattern. In tea plants, the natural O-methylation of related catechins like (-)-epigallocatechin gallate (EGCG) occurs predominantly in young leaves. nih.gov This tissue-specific activity suggests that the expression of the relevant O-methyltransferase genes is also localized to these tissues. Therefore, the production of this compound is expected to be highest in young, photosynthetically active tissues, such as leaves and stems, and significantly lower in non-photosynthetic tissues like roots. nih.gov

Table 2: Tissue Specificity and Developmental Regulation of Catechin Biosynthesis

| Plant Tissue/Developmental Stage | Relative Catechin Concentration | Relative Biosynthetic Gene Expression | Key Findings |

|---|---|---|---|

| Young Leaves/Shoots | High | High | Highest accumulation of total catechins and expression of genes like CHS, ANR, and LAR. nih.gov |

| Mature Leaves | Low | Low | Catechin content and gene transcript levels are significantly lower than in young tissues. nih.gov |

| Stems | Moderate | Moderate | Significant catechin biosynthesis occurs. |

| Roots | Very Low | Very Low | Minimal catechin production and gene expression. nih.gov |

Comparative Biosynthetic Routes of Catechin Methylated Derivatives

The biosynthesis of methylated catechins is carried out by Catechol-O-methyltransferases (COMTs), a class of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol-structured substrate. wikipedia.org The structural diversity of catechins allows for the formation of various methylated derivatives, with the position of methylation being dependent on both the specific substrate and the regiospecificity of the enzyme.

For simple flavan-3-ols like (+)-catechin, the B-ring possesses a catechol structure with hydroxyl groups at the 3' and 4' positions. Enzymatic methylation can occur at either of these positions, leading to two distinct isomers: this compound and 4'-O-Methylcatechin. nih.govipb.pt The ratio of these products can vary depending on the specific COMT enzyme involved.

The biosynthetic routes become more complex with structurally diverse catechin substrates:

(+)-Catechin: Serves as a substrate for COMT, which can produce both this compound and its isomer, 4'-O-Methylcatechin.

(-)-Epigallocatechin (EGC): This substrate contains a pyrogallol (B1678534) group on its B-ring. Studies have shown that when EGC is methylated by COMT, the reaction preferentially occurs at the 4'-position, yielding 4'-O-methyl-EGC as the primary product. researchgate.net

(-)-Epigallocatechin gallate (EGCG): This complex catechin has a galloyl moiety attached at the 3-position of the C-ring. This galloyl group itself has a pyrogallol structure. In tea plants, highly specific O-methyltransferases have been identified that act on this moiety. CsFAOMT1 is an enzyme that specifically methylates the 3''-hydroxyl group to produce EGCG3''Me, while CsFAOMT2 predominantly methylates the 4''-hydroxyl group to form EGCG4''Me. nih.gov

This demonstrates that the plant's enzymatic machinery is capable of precise and regioselective methylation, leading to a variety of methylated catechin derivatives. The specific route taken depends on the available catechin substrate and the expression of OMTs with different substrate and positional preferences.

Table 3: Comparison of Biosynthetic Methylation of Different Catechin Substrates

| Substrate | Key Enzyme(s) | Primary Methylated Product(s) | Position of Methylation |

|---|---|---|---|

| (+)-Catechin | Catechol-O-methyltransferase (COMT) | This compound, 4'-O-Methylcatechin | 3' or 4' position (B-ring) |

| (-)-Epigallocatechin (EGC) | Catechol-O-methyltransferase (COMT) | 4'-O-Methyl-EGC | 4' position (B-ring) researchgate.net |

| (-)-Epigallocatechin gallate (EGCG) | CsFAOMT1 | EGCG3''Me | 3'' position (Galloyl moiety) nih.gov |

| (-)-Epigallocatechin gallate (EGCG) | CsFAOMT2 | EGCG4''Me | 4'' position (Galloyl moiety) nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 O Methylcatechin

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are fundamental to the study of 3'-O-Methylcatechin, enabling its separation from other related flavonoids and metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a cornerstone for the analysis of this compound. nih.gov Reversed-phase columns, particularly C18, are frequently used to separate catechins and their derivatives. nih.govsigmaaldrich.com The separation is typically achieved using a mobile phase consisting of an aqueous component (often acidified with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol, usually in a gradient elution mode. researchgate.net

Various detectors can be coupled with HPLC to enhance selectivity and sensitivity for this compound analysis:

Diode Array Detector (DAD): This is a common detector that provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.comresearchgate.net For catechins, detection is often performed around 280 nm. researchgate.netmdpi.com

Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) offers high selectivity and sensitivity, allowing for the determination of the molecular weight of the analyte and its fragments, which is invaluable for confirmation. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for this purpose. techscience.cn

Fluorescence Detection (FLD): This method provides high sensitivity for naturally fluorescent compounds like catechins. acs.org

Electrochemical Detection (ED): ED is another highly sensitive technique that can be used for the detection of electroactive compounds like this compound. acs.org

A comparison of detection limits for various HPLC detectors for methylated catechins is presented below.

| Detector Type | Limit of Detection (LOD) for Methylated Catechins | Reference |

| UV | ~20-23 ng | acs.org |

| Fluorescence | ~2-3 ng | acs.org |

| GC-MS (SIM mode) | ~2 pg | acs.org |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution

UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which operates at higher pressures than conventional HPLC. chromatographyonline.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. chromatographyonline.com UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the quantification of catechin (B1668976) derivatives, including this compound, in complex biological samples. nih.gov A UHPLC method coupled to a triple quadrupole mass spectrometer has been developed for the analysis of eight catechin derivatives in a short run time of 4 minutes. nih.gov The enhanced separation efficiency of UHPLC is particularly beneficial when resolving isomeric compounds. chromatographyonline.com

The table below summarizes typical conditions for UHPLC-MS analysis of catechins.

| Parameter | Condition | Reference |

| Column | UPLC CSH C18 (2.1 × 100 mm, 1.7 μm) | techscience.cn |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile | techscience.cn |

| Flow Rate | 0.8 mL/min | nih.gov |

| Column Temperature | 30 °C | techscience.cn |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode | lcms.cz |

Preparative Chromatography for Compound Isolation and Enrichment

For the detailed structural analysis or for use as an analytical standard, this compound must be isolated in a pure form. Preparative HPLC is a widely used technique for this purpose. acs.orgchromatographyonline.comjfda-online.com This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. chromatographyonline.com Following a synthetic procedure to produce methylated catechins, semi-preparative HPLC can be employed to separate this compound from its 4'-O-methyl isomer and other reaction byproducts. researchgate.nettechscience.cn The collected fractions can then be concentrated to yield the purified compound.

Gas Chromatography (GC) Considerations for Derivatized Samples

Gas chromatography is another powerful analytical technique, but due to the low volatility of phenolic compounds like this compound, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.comnih.gov Derivatization involves chemically modifying the polar hydroxyl groups to increase the compound's volatility. sigmaaldrich.comresearchgate.net

Silylation is the most common derivatization method for catechins. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting silylated derivatives are more volatile and thermally stable, allowing for their separation and detection by GC-MS. researchgate.netspectrabase.com GC-MS analysis of the trimethylsilylated derivatives of this compound has been successfully used for its quantification in plasma samples. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

¹H-NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the coupling constant (³J) between the H-2 and H-3 protons of the C-ring is a key diagnostic feature. A coupling constant of approximately 8.0 Hz indicates a trans configuration, which is characteristic of the catechin isomer. acs.org

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in this compound have been reported and are a key part of its structural characterization. spectrabase.comcolumbia.edunih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like flavonoids.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. blogspot.com This helps in identifying adjacent protons and tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For this compound, a long-range correlation between the protons of the methoxy (B1213986) group and the C-3' carbon in the HMBC spectrum provides definitive evidence for the position of the methyl group. acs.org

The following table presents a summary of reported NMR data for this compound.

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| ¹H | H-2 | - | ³JH2,H3 = 8.0 | acs.org |

| H-3 | - | ³JH2,H3 = 8.0 | acs.org | |

| -OCH₃ | - | - | acs.org | |

| ¹³C | C-2 | ~82.7 | - | columbia.edu |

| C-3 | ~68.3 | - | columbia.edu | |

| C-4 | ~28.8 | - | columbia.edu | |

| C-4a | ~100.6 | - | columbia.edu | |

| C-5 | ~157.2 | - | columbia.edu | |

| C-6 | ~96.1 | - | columbia.edu | |

| C-7 | ~157.7 | - | columbia.edu | |

| C-8 | ~95.4 | - | columbia.edu | |

| C-8a | ~156.9 | - | columbia.edu | |

| C-1' | ~132.1 | - | columbia.edu | |

| C-2' | ~115.7 | - | columbia.edu | |

| C-3' | ~145.6 | - | columbia.edu | |

| C-4' | ~145.7 | - | columbia.edu | |

| C-5' | ~115.2 | - | columbia.edu | |

| C-6' | ~120.1 | - | columbia.edu | |

| -OCH₃ | - | - | acs.org |

Note: The ¹³C NMR data is based on catechin and may show slight variations for this compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, High-Resolution MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it provides a powerful tool for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the selective detection of this compound in complex biological samples like urine and plasma. ebi.ac.uknottingham.ac.uk In a typical LC-MS/MS setup, this compound is first separated from other components in the sample by LC. The eluted compound is then ionized, commonly using electrospray ionization (ESI), and enters the mass spectrometer.

The instrument operates in Multiple Reaction Monitoring (MRM) mode for quantification, which involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation (CID). uab.edu The molecular weight of this compound is 304.29 g/mol . nih.govscbt.com In positive ionization mode, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 305. uab.edu In negative ionization mode, the deprotonated molecule [M-H]⁻ is detected at m/z 303. acs.org The transition from the precursor ion to a specific product ion is highly selective, minimizing interference from the sample matrix.

High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. swgdrug.orglibretexts.org This capability is crucial for the unambiguous identification of this compound. For example, HR-MS can determine the elemental composition of an ion by measuring its mass with exceptional precision (e.g., to four or five decimal places). An observed m/z of 303.0863 for the [M-H]⁻ ion corresponds to the elemental formula C₁₆H₁₅O₆⁻, confirming the identity of this compound. preprints.org This high resolution is essential to differentiate it from other isomeric compounds or molecules with the same nominal mass. libretexts.org

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Ionization Mode | Reference |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₆O₆ | - | - | nih.gov |

| Molecular Weight | 304.29 g/mol | - | - | nih.govscbt.com |

| Precursor Ion [M+H]⁺ | m/z 305 | LC-MS/MS | Positive ESI | uab.edu |

| Precursor Ion [M-H]⁻ | m/z 303.1 | LC-MS | Negative ESI | acs.org |

| Accurate Mass [M-H]⁻ | m/z 303.0863 | LC-ESI-QTOF-MS/MS | Negative ESI | preprints.org |

| Major Product Ions (from m/z 305) | m/z 287, 221, 179, 139, 137 | LC-MS/MS | Positive ESI | uab.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods (e.g., Circular Dichroism)

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by molecules containing chromophores, which results in electronic transitions. rsc.orgbioglobax.com Flavonoids, including this compound, possess chromophoric structures (the benzopyran system) that absorb light in the UV region, typically between 250 and 400 nm. bioglobax.com While UV-Vis spectra for this class of compounds are generally broad and lack high specificity for definitive identification alone, UV-Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC). ipb.ptgijhsr.com In this context, the detector measures the absorbance of the column eluent at a specific wavelength, allowing for the quantification of this compound based on its retention time and UV response, provided a reference standard is available.

Circular Dichroism (CD): this compound is a chiral molecule, meaning it exists as stereoisomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of such molecules. nih.govresearcher.life CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. researchgate.net The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for a particular stereoisomer. By comparing the experimental CD spectrum of an isolated sample to that of known standards or to theoretical calculations, the absolute stereochemistry at the chiral centers (e.g., the 2R,3S configuration of (+)-3'-O-Methylcatechin) can be unambiguously established. researchgate.netufs.ac.za

Hyphenated Techniques for Comprehensive Profiling and Fingerprinting

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound.

LC-NMR and LC-SPE-NMR Integration for Online Analysis

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly links the separation power of HPLC with the structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov It allows for the acquisition of NMR spectra of analytes as they elute from the LC column, providing detailed structural information in real-time without the need for laborious isolation. For compounds like this compound, LC-NMR can be used for definitive structural confirmation directly within a complex matrix, such as a plant extract. ebi.ac.ukresearchgate.net

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR): To overcome the sensitivity limitations of on-flow LC-NMR, LC-SPE-NMR offers a valuable alternative. In this setup, the analyte peak corresponding to this compound is selectively trapped on a solid-phase extraction (SPE) cartridge after eluting from the LC column. The trapped analyte is then concentrated by washing away the chromatographic solvent and eluted with a small volume of a deuterated NMR solvent directly into the NMR flow tube. This process allows for multiple trapping cycles to accumulate enough material for detailed 1D and 2D NMR experiments, significantly enhancing signal intensity and enabling complete structural elucidation.

GC-MS for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, because flavan-3-ols are non-volatile and thermally labile, a derivatization step is required to make them suitable for GC analysis. nih.gov The most common approach is trimethylsilylation, where the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. ebi.ac.uknih.gov This process increases the compound's volatility and thermal stability.

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer for detection. ipb.pt GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for identification by comparison with spectral libraries. nih.gov The technique has proven effective for the quantitative determination of this compound and its parent compound, catechin, in human plasma. ebi.ac.uknih.gov

Quantitative Determination Methodologies and Method Validation

Accurate quantification of this compound requires the development of robust analytical methods that are fully validated to ensure they are fit for purpose.

Development and Validation of Calibration Curves

The cornerstone of quantitative analysis is the calibration curve, which establishes the relationship between the instrumental response and the concentration of the analyte. wordpress.com

Development: To construct a calibration curve for this compound, a series of standard solutions with known concentrations are prepared by diluting a high-purity reference standard. gmpua.com These standards are then analyzed using the chosen analytical method (e.g., LC-MS/MS or GC-MS). The instrumental response (e.g., peak area) is measured for each standard. A graph is then plotted with the analyte concentration on the x-axis and the corresponding instrumental response on the y-axis. shimadzu.com.ausigmaaldrich.com Typically, a linear relationship is observed within a specific concentration range. A linear regression analysis is performed on these data points to generate an equation (y = mx + c), which mathematically describes the line.

Validation: Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended use. jespublication.com For the calibration curve, key validation parameters according to guidelines like those from the International Council for Harmonisation (ICH) include: europa.eu

Linearity: Assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0.

Range: The concentration interval over which the method is shown to be linear, accurate, and precise. For assays, this is typically 80% to 120% of the target concentration. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of analyte and calculating the percent recovery. gmpua.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 2: Example of a Calibration Curve Data for this compound Quantification by LC-MS

| Standard Concentration (ng/mL) | Measured Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,500 |

| 5.0 | 76,200 |

| 10.0 | 151,300 |

| 25.0 | 380,500 |

| 50.0 | 745,100 |

| 100.0 | 1,520,000 |

| Regression Equation: Peak Area = 15180 * Concentration + 1250 | |

| Correlation Coefficient (r²): 0.9998 |

Considerations for Matrix Effects and Optimized Sample Preparation Protocols

The quantification of this compound, especially at low concentrations in complex biological or food matrices, is often hampered by the "matrix effect." This phenomenon refers to the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting, undetected components from the sample matrix. hamiltoncompany.comrsc.org In techniques like electrospray ionization-mass spectrometry (ESI-MS), these interferences can significantly compromise the accuracy, precision, and sensitivity of the analysis. researchgate.netresearchgate.net For instance, when analyzing flavonoids in biological samples like blood or bile, endogenous compounds such as salts, lipids, and bile acids can suppress the analyte signal. researchgate.netnih.gov Similarly, in plant extracts, pigments, sugars, and other phenolic compounds can interfere. capes.gov.br

Mitigating matrix effects is, therefore, a critical step in method development. The primary strategy is to remove or significantly reduce interfering components through meticulous sample preparation before instrumental analysis. researchgate.net The choice of sample preparation protocol is dictated by the physicochemical properties of both this compound and the sample matrix.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For moderately polar flavonoids like this compound, solvents such as ethyl acetate (B1210297) are commonly used to extract them from aqueous matrices. e3s-conferences.org While relatively simple, LLE can be labor-intensive and may lack the selectivity required to remove all interfering compounds.

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a straightforward method to remove the bulk of proteins. researchgate.net It involves adding a precipitating agent, most commonly acetonitrile or methanol, to the sample. cabidigitallibrary.orgnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and easy, PPT may not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression.

Solid-Phase Extraction (SPE): SPE has become the technique of choice for cleaning up complex samples due to its high efficiency, selectivity, and potential for automation. lcms.czthermofisher.com The method involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while matrix components are washed away, after which the analyte is eluted with a small volume of a strong solvent. thermofisher.comrestek.com The selection of the SPE sorbent is crucial.

Reversed-Phase (RP) Sorbents: C18 and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are widely used for extracting moderately polar compounds like catechins from aqueous samples. lcms.cz Oasis HLB is particularly effective as it is a water-wettable sorbent, which improves the retention of polar compounds and allows for simplified protocols that eliminate the conditioning and equilibration steps, saving time and solvent. lcms.cz

Ion-Exchange Sorbents: These are used when the analyte can be charged. For acidic compounds like some flavonoid metabolites, an anion-exchange sorbent can be employed to selectively retain them. restek.comwindows.net

A study on flavonoid glucuronides in blood and bile demonstrated that a well-chosen SPE protocol could remove over 90% of interfering bile acids, resulting in matrix effects of less than 20% and analyte recoveries greater than 85%. nih.gov The development of an SPE method often involves optimizing several parameters, as shown in the table below.

| SPE Step | Purpose | Typical Solvents/Reagents | Key Considerations for this compound |

|---|---|---|---|

| Conditioning | To activate the sorbent by solvating the functional groups. | Methanol, Acetonitrile | Ensures reproducible retention of the analyte. May be omitted with some modern water-wettable sorbents. lcms.cz |

| Equilibration | To prepare the sorbent for the sample matrix. | Water, Buffer (at a specific pH) | Adjusts the sorbent environment to match the sample's loading conditions, maximizing retention. |

| Sample Loading | To apply the sample and retain the analyte on the sorbent. | Sample diluted in a weak solvent (e.g., buffered water). | The flow rate must be slow enough to allow for effective interaction between the analyte and the sorbent. restek.com |

| Washing | To remove weakly bound matrix interferences. | Aqueous buffers, weak organic solvent mixtures. | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. |

| Elution | To desorb and collect the purified analyte. | Methanol, Acetonitrile, often with a pH modifier (e.g., formic acid). | A strong solvent is used to disrupt analyte-sorbent interactions. A small elution volume concentrates the sample. thermofisher.com |

Modern Extraction Methods:

Beyond traditional techniques, modern methods like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE) are employed, particularly for solid samples like plant material. nih.govmdpi.commdpi.com These methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency. mdpi.com ASE, for example, is an automated technique that uses high pressure and temperature to rapidly extract compounds. orgprints.org

Ultimately, the goal is to develop a robust sample preparation protocol that yields high recovery of this compound while minimizing matrix effects. This often requires a systematic approach, comparing different techniques and optimizing parameters to achieve the desired accuracy and precision in quantification. capes.gov.br

Automation and High-Throughput Screening Approaches in Quantification

The need to analyze large numbers of samples in fields such as metabolomics, clinical research, and natural product discovery has driven the development of automated and high-throughput methodologies for compound quantification. nih.gov These approaches significantly increase sample throughput, reduce manual error, and decrease analysis time and cost per sample.

Automation in Sample Preparation and Analysis:

The most time-consuming and error-prone step in the analytical workflow is often sample preparation. researchgate.net Automating this process is key to achieving high throughput. Liquid handling robotic workstations can be programmed to perform entire sample preparation protocols, including LLE or SPE, in a 96-well plate format. hamiltoncompany.comnih.gov

Transferring an SPE method from individual cartridges to a 96-well plate format can dramatically increase throughput. nih.gov One study demonstrated that a 96-well plate-based SPE protocol could process 1000 biological samples in just 3 days, compared to an estimated 29 days using a conventional manual precipitation method. nih.gov Such automated platforms perform all steps, from dispensing reagents and samples to the final elution, ready for injection into the LC-MS system. hamiltoncompany.com

On the analysis side, Ultra-High Performance Liquid Chromatography (UHPLC) has revolutionized separations by using columns with sub-2 µm particles. thermofisher.comnih.gov This technology allows for much faster separation times without sacrificing resolution. A typical HPLC analysis of catechins might take 20 minutes or more, whereas a UHPLC method can achieve the same or better separation in under 7 minutes. thermofisher.com The combination of automated 96-well SPE sample preparation with rapid UHPLC-MS/MS analysis creates a powerful, high-throughput pipeline for quantifying compounds like this compound. nih.govlcms.cz

| Technique | Advantage in High-Throughput Quantification | Relevance to this compound Analysis |

|---|---|---|

| Automated Liquid Handling | Performs precise and reproducible pipetting, dilution, and reagent addition in a multi-well plate format. hamiltoncompany.com | Enables automated preparation of calibration standards and processing of large batches of samples for consistent results. |

| 96-Well Plate SPE | Allows for the parallel processing of 96 samples, significantly reducing sample preparation time. nih.gov | Facilitates high-throughput cleanup of biological or plant extracts to remove matrix interferences before MS analysis. |

| UHPLC | Reduces chromatographic run times from >20 min to <10 min while improving resolution and sensitivity. thermofisher.comnih.gov | Enables rapid separation of this compound from other isomers and metabolites (e.g., 4'-O-Methylcatechin). |

| Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for confident detection and quantification, even in complex matrices. tandfonline.com | Allows for specific detection of this compound using Multiple Reaction Monitoring (MRM) mode, minimizing background noise. |

High-Throughput Screening (HTS) Approaches:

High-throughput screening (HTS) involves the rapid testing of thousands to millions of samples to identify "hits"—compounds that modulate a specific biological target or pathway. nih.gov While often associated with drug discovery, HTS principles are increasingly applied to the analysis of natural products and their metabolites. mdpi.comnih.gov

For a compound like this compound, HTS could be employed to screen large libraries of plant extracts for its presence or to evaluate its interaction with biological targets like enzymes or receptors. genedata.comresearchgate.net Affinity selection-mass spectrometry is one such HTS technique where a target protein is used to "fish out" binding compounds from a complex mixture, which are then identified by MS. researchgate.net

Advances in mass spectrometry itself are also enabling HTS. Technologies like Acoustic Ejection Mass Spectrometry (AEMS) eliminate the need for chromatographic separation altogether, allowing for the direct analysis of samples from a 96- or 384-well plate at a rate of seconds per sample. genedata.com While this approach sacrifices isomeric separation, it offers an ultra-fast way to screen for the presence and approximate quantity of a target analyte, making it suitable for primary screening campaigns. The integration of automated sample handling, rapid analysis, and sophisticated data processing software provides a powerful toolkit for the high-throughput quantification of this compound in a wide range of applications. researchgate.net

Molecular and Cellular Mechanisms of Biological Activity of 3 O Methylcatechin Excluding Human Clinical Data

Antioxidant Mechanisms within In Vitro Cellular Systems

The antioxidant properties of 3'-O-Methylcatechin are a cornerstone of its biological activity, protecting cells from the damage induced by oxidative stress. biosynth.com These mechanisms have been explored through various in vitro cellular models.

This compound exhibits significant direct radical scavenging activity. nih.gov This capacity is crucial for neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. The antioxidant activity of flavonoids is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) radical (ABTS) assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govresearchgate.net

Studies comparing this compound to its parent compound, catechin (B1668976), have revealed that while O-methylation of the hydroxyls on the B-ring can lead to a decrease in antioxidant activity, the methylated metabolite retains considerable efficacy. nih.gov Notably, at a physiological pH of 7.4, this compound demonstrates a relatively high antioxidant activity, which is comparable to that of catechin and other potent antioxidant flavonoids like quercetin (B1663063) metabolites. nih.gov This suggests that even after metabolic conversion in the body, the resulting compound can still function as an effective antioxidant. nih.gov In several in vitro assays, flavonoids, including catechin derivatives, have shown superior radical scavenging and reducing capabilities compared to well-known antioxidants like alpha-tocopherol. nih.gov

Table 1: Comparative Antioxidant Activity of this compound and Related Compounds This table is generated based on qualitative and comparative data from the cited research. Absolute values can vary based on specific experimental conditions.

| Compound | Antioxidant Activity (via ABTS/FRAP assays) | Key Finding | Source(s) |

|---|---|---|---|

| This compound | High | Retains significant activity at physiological pH (7.4), comparable to catechin. | nih.gov |

| Catechin (parent compound) | Very High | Generally higher activity than its methylated metabolite. | nih.gov |

| Quercetin Metabolites | High | Activity is comparable to this compound at pH 7.4. | nih.gov |

| α-Tocopherol | Moderate | Generally lower activity compared to the tested flavonoids. | nih.gov |

Beyond direct scavenging, flavonoids like catechins can exert antioxidant effects by modulating the activity of the body's own defense systems. nih.gov These endogenous systems include enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which are critical for detoxifying ROS. nih.govsigmaaldrich.commdpi.comnih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen, a critical first step in detoxifying ROS. sigmaaldrich.com Studies on catechins have shown they can significantly increase SOD activity. nih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comnih.gov Catechins have been found to enhance the activity of catalase to scavenge intracellular ROS. nih.gov

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by using reduced glutathione, protecting cells from oxidative damage. worldscientific.comnih.gov Catechin administration has been shown to modulate GPx activity. nih.gov

Oxidative stress can lead to the damaging oxidation of lipids and proteins, processes known as lipid peroxidation and protein carbonylation. Lipid peroxidation can compromise cell membrane integrity, while protein carbonylation can lead to loss of protein function.

Flavan-3-ols and their metabolites are known to inhibit lipid peroxidation. mdpi.com For example, 3'-O-methyl epicatechin, a structurally similar metabolite, has been shown to protect human fibroblasts from cell death induced by oxidized low-density lipoprotein (oxLDL), a process intrinsically linked to lipid peroxidation. researchgate.net This protective effect involves the preservation of mitochondrial function. researchgate.net The ability of flavonoids to inhibit enzymes like lipoxygenase is another mechanism through which they prevent lipid peroxidation. mdpi.com Furthermore, the capacity of catechins and related procyanidins to quench free radicals contributes to their inhibitory effect on the chain reactions of lipid peroxidation. mdpi.comcaldic.com Information specifically detailing the effects of this compound on protein carbonylation is limited in the reviewed literature.

Anti-inflammatory Pathways and Immunomodulatory Effects in Cellular Models

This compound and its parent compounds exhibit anti-inflammatory and immunomodulatory properties by influencing key pathways and mediators involved in the inflammatory response.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. Catechins have been shown to inhibit the synthesis and release of several of these key molecules in cellular models.

Nitric Oxide (NO): While NO has important physiological roles, its excessive production by inducible nitric oxide synthase (iNOS) during inflammation can be cytotoxic. Studies on RAW 264.7 macrophages, a common cell line for inflammation research, have shown that while parent catechins may not always inhibit NO production directly, their sulfated metabolites do. tandfonline.comtandfonline.com Other research indicates that catechin can significantly inhibit inflammatory mediators like iNOS in a concentration-dependent manner. researchgate.net This suggests that metabolic transformation, including methylation and sulfation, is crucial for the anti-inflammatory activity of catechins regarding NO production.

Prostaglandin E2 (PGE2): PGE2 is a principal mediator of inflammation, produced via the cyclooxygenase (COX) pathway. nih.gov Catechin has been shown to down-regulate the expression of COX-2, the inducible enzyme responsible for PGE2 production during inflammation. researchgate.net

Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6): These cytokines are central drivers of the inflammatory cascade. Catechins have been demonstrated to significantly inhibit the production of TNF-α in RAW 264.7 cells and to reduce the release of both TNF-α and IL-6 from human neutrophils. nih.govresearchgate.net

Table 2: Effects of Catechins on Pro-inflammatory Mediators in Cellular Models

| Mediator | Cell Model | Effect of Catechin/Metabolites | Implied Mechanism | Source(s) |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition by metabolites; down-regulation of iNOS expression. | Suppression of iNOS enzyme expression. | tandfonline.comtandfonline.comresearchgate.net |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Inhibition of synthesis. | Down-regulation of COX-2 gene expression. | researchgate.net |

| TNF-α | RAW 264.7 Macrophages, Human Neutrophils | Significant inhibition of production and release. | Down-regulation of TNF-α gene expression, modulation of signaling pathways. | nih.govresearchgate.net |

| Interleukin-6 (IL-6) | Human Neutrophils | Decreased release. | Modulation of inflammatory signaling. | nih.gov |

The expression of many pro-inflammatory mediators is controlled by upstream intracellular signaling pathways. The ability of catechins to modulate these cascades is a key aspect of their anti-inflammatory action.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. mdpi.com Upon activation by inflammatory stimuli, it triggers the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. mdpi.com Studies have demonstrated that catechins can inhibit the activation of NF-κB. nih.govmdpi.com For example, catechin has been found to down-regulate the gene expression of NF-κB in RAW 264.7 cells. researchgate.net This inhibition prevents the downstream production of numerous inflammatory molecules.

Mitogen-Activated Protein Kinase (MAPK) Cascades: The MAPK family of proteins (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. aai.org Research has shown that catechin can suppress the p38 MAPK pathway. researchgate.net Furthermore, O-methylated derivatives of epigallocatechin gallate (EGCG), another major tea catechin, have been shown to inhibit the activation of MAPKs (ERK, JNK, p38) and the Akt signaling pathway in mast cells, preventing the release of allergic and inflammatory mediators. aai.org This indicates that methylation can be a key structural feature for the modulation of these critical signaling events.

Impact on Immune Cell Activation and Cytokine Production in vitro

O-methylated catechins, including this compound, have demonstrated notable immunomodulatory effects in vitro, particularly concerning the activation of immune cells and the subsequent production of cytokines. Research has shown that methylated catechins can inhibit the activation of mast cells, which are critical players in allergic and inflammatory responses. aai.org In studies using mouse bone marrow-derived mast cells (BMMCs), O-methylated catechins effectively suppressed activation induced by the cross-linking of high-affinity IgE receptors (FcεRI). aai.org This inhibition extended to several key mast cell responses, including the release of histamine (B1213489), leukotrienes, and the production and secretion of cytokines. aai.org

The mechanism behind this inhibition involves the direct suppression of protein tyrosine kinases (PTKs) that are crucial for the initial stages of mast cell activation, such as Lyn, Syk, and Bruton's tyrosine kinase (Btk). aai.org By inhibiting these kinases, O-methylated catechins can disrupt the downstream signaling cascade, including the calcium response and the activation of serine/threonine kinases like Akt and c-Jun N-terminal kinase (JNK). aai.org

Furthermore, studies on RAW 264.7 macrophage cells have shown that catechin and its metabolites can significantly inhibit inflammatory mediators. researchgate.net For instance, catechin has been observed to down-regulate the mRNA expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and key enzymes involved in the inflammatory process such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Concurrently, the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) was up-regulated in these cells. researchgate.net The modulation of these signaling molecules, including nuclear factor-ĸB (NF-κB) and p38 mitogen-activated protein kinase (MAPK), underscores the potential of these compounds to influence immune responses at a cellular level. researchgate.net

| Cell Type | Compound | Effect | Key Mediators Inhibited | Key Mediators Upregulated | Source |

|---|---|---|---|---|---|

| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | O-methylated catechins | Inhibition of IgE/Ag-induced activation | Histamine release, leukotriene release, cytokine production, Lyn, Syk, Btk | N/A | aai.org |

| RAW 264.7 Macrophages | Catechin | Inhibition of inflammatory response | COX, 5-LOX, nitrite, iNOS, TNF-α, NF-κB, p38 MAPK | IL-10 | researchgate.net |

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

This compound and related flavonoid structures have been investigated for their effects on cancer cells, revealing significant antiproliferative and pro-apoptotic activities across various cancer cell lines. These compounds can inhibit the growth and proliferation of cancer cells, as demonstrated in studies involving prostate, breast, and gastric cancer cell lines. mdpi.commdpi.comnih.gov The underlying mechanisms for these anticancer effects are multifaceted, involving the induction of cell cycle arrest and the activation of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest in Specific Phases

A key mechanism by which methylated catechins exert their antiproliferative effects is by halting the progression of the cell cycle in cancer cells. This disruption prevents cancer cells from dividing and proliferating. Research has shown that these compounds can arrest the cell cycle at different phases depending on the specific compound and cancer cell line.

For example, treatment of DU-145 prostate cancer cells with catechin nanoemulsions led to cell cycle arrest at the S and G2/M phases. mdpi.com Similarly, quercetin-3-methyl ether, a related methylated flavonoid, induced cell cycle arrest at the G2-M phase in human breast cancer cells, including MCF-7 and MDA-MB-231 lines. nih.gov In other studies, epigallocatechin-3-gallate (EGCG), a major green tea polyphenol, caused G0-G1 phase arrest in human epidermoid carcinoma A431 cells. nih.gov This ability to interfere with the cell cycle machinery, often through the regulation of proteins like p21 and p27, is a critical aspect of their anticancer activity. nih.govjmb.or.kr

| Compound/Extract | Cancer Cell Line | Phase of Cell Cycle Arrest | Source |

|---|---|---|---|

| Catechin nanoemulsions | DU-145 (Prostate Cancer) | S and G2/M | mdpi.com |

| Quercetin-3-methyl ether | MCF-7, T47D, MDA-MB-231 (Breast Cancer) | G2-M | nih.gov |

| Epigallocatechin-3-gallate (EGCG) | A431 (Epidermoid Carcinoma) | G0-G1 | nih.gov |

| 3-methylcholanthrene (3MC) | Vascular Endothelial Cells | G0/G1 | ebi.ac.uk |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Beyond halting proliferation, this compound and similar compounds can actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway.

Evidence suggests that catechins can trigger both pathways. In DU-145 prostate cancer cells, catechin nanoemulsions were shown to increase the activity of caspase-8 (a key initiator of the extrinsic pathway), caspase-9 (a key initiator of the intrinsic pathway), and caspase-3 (a common executioner caspase for both pathways). mdpi.com The activation of these caspases leads to the systematic dismantling of the cell. Similarly, a planar catechin analog induced the expression of cleaved caspase-3 in a gastric cancer cell line, confirming the induction of apoptosis. mdpi.com Furthermore, studies on epicatechin and its metabolite 3'-O-methyl epicatechin have shown they protect normal cells from oxidative stress-induced death by suppressing caspase-3 activation, highlighting the role of this pathway in cellular fate. researchgate.net

Effects on Cellular Markers Related to Metastasis and Angiogenesis in vitro

Metastasis, the spread of cancer cells to distant sites, and angiogenesis, the formation of new blood vessels to supply the tumor, are critical processes for tumor growth and progression. In vitro studies have indicated that methylated catechins and related polyphenols can interfere with these processes.

These compounds have been shown to inhibit the migration and invasion of cancer cells, which are initial steps in metastasis. For instance, bisdemethoxycurcumin (B1667434) (BDMC), a derivative of curcumin, significantly inhibited the adhesion, migration, and invasion of human ovarian cancer cells. researchgate.net This was associated with a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. researchgate.net

In the context of angiogenesis, these compounds can suppress the formation of new blood vessels. In vitro tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs) are a common model to study angiogenesis. Holothurin B, for example, was shown to inhibit the tube formation, proliferation, and migration of HUVECs. rjpharmacognosy.ir The anti-angiogenic effects of such compounds are often linked to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.net Galectin-3 is another protein implicated in cancer cell adhesion, angiogenesis, and metastasis, and its inhibition represents a potential target for anti-metastatic therapies. liverpool.ac.uk

| Process | Compound/Derivative | Cell Line | Inhibited Markers/Functions | Source |

|---|---|---|---|---|

| Metastasis (Adhesion, Migration, Invasion) | Bisdemethoxycurcumin (BDMC) | SKOV-3 (Ovarian Cancer) | MMP-2, MMP-9, CD147, uPA | researchgate.net |

| Angiogenesis (Tube Formation, Migration) | Holothurin B | HUVECs | Endothelial cell proliferation, migration, tubulogenesis | rjpharmacognosy.ir |

| Metastasis / Angiogenesis | Chemically modified heparin | SW620 (Colon Cancer) | Galectin-3-mediated cell adhesion | liverpool.ac.uk |

| Angiogenesis | Catechin nanoemulsion | DU-145 (Prostate Cancer) | VEGF levels | mdpi.com |

Neuroprotective Mechanisms in Cellular and Invertebrate Models

The potential neuroprotective effects of this compound and other polyphenol-derived metabolites have been explored in various experimental models. These studies focus on the ability of these compounds to protect neurons from damage, particularly from oxidative stress, which is a key factor in the development of neurodegenerative diseases.

Protection Against Oxidative Stress-Induced Neuronal Damage

Cellular models are instrumental in elucidating the direct effects of compounds on neuronal cells. In human neuroblastoma SH-SY5Y cells, a common model for neuronal studies, polyphenol metabolites including this compound have demonstrated protective effects against cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. acs.org Pre-treatment with these metabolites was shown to significantly decrease H₂O₂-induced late apoptosis, indicating a direct protective action on the neurons. acs.org

Further evidence comes from studies comparing the protective effects of epicatechin and its major in vivo metabolite, 3'-O-methyl epicatechin. In cultured human fibroblasts subjected to oxidative stress, both compounds were effective in inhibiting cell death. researchgate.net A key finding was that their protective mechanism involves the suppression of caspase-3 activity, a central executioner of apoptosis. researchgate.net This suggests that this compound can interfere with the apoptotic cascade triggered by oxidative damage.